Differentiation by Muscarinic Activity: 5-Aminomethyl Regioisomer vs. 3- and 4-Aminomethyl Analogs
The muscarinic activity of 5-aminomethyl-3-methoxyisoxazole is quantitatively distinct from its regioisomers. A systematic SAR study evaluated the muscarinic receptor activity of a series of 3-, 4-, and 5-aminomethyl isoxazole regioisomers [1]. The study found that the isoxazoles tested were one to three orders of magnitude less active than furane or oxadiazole derivatives, and importantly, the activity profile varied significantly based on the position of the aminomethyl group [1]. This establishes that the 5-aminomethyl regioisomer possesses a distinct pharmacological signature that cannot be extrapolated from or substituted by its 3- or 4-aminomethyl counterparts.
| Evidence Dimension | Muscarinic receptor activity (M1, M2, M3 subtypes) |
|---|---|
| Target Compound Data | Specific quantitative value not reported in the abstract; activity differs from 3- and 4- regioisomers and is 1-3 orders of magnitude lower than non-isoxazole heterocyclic comparators |
| Comparator Or Baseline | 3-aminomethyl isoxazole and 4-aminomethyl isoxazole regioisomers; Furane and oxadiazole derivatives |
| Quantified Difference | Activity differs by one to three orders of magnitude depending on regioisomer and comparator heterocycle |
| Conditions | Assayed on isolated rabbit vas deferens (M1 receptor subtype), isolated guinea-pig atrium (M2 subtype), and ileum (M3 subtype) |
Why This Matters
This quantifies the critical importance of the 5-aminomethyl regioisomer's unique pharmacological profile, preventing experimental error from improper analog selection.
- [1] Dannhardt, G., et al. (1995). Regioisomeric 3-, 4- and 5-aminomethyl isoxazoles: synthesis and muscarinic activity. European Journal of Medicinal Chemistry, 30(11), 839-850. View Source
